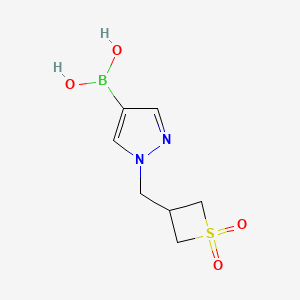
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is a unique compound that combines a boronic acid group with a pyrazole ring and a dioxidothietane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the dioxidothietane moiety and finally the boronic acid group. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce a wide range of boronic acid derivatives.
科学研究应用
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe for studying biological processes.
Industry: The compound can be used in the production of advanced materials with specific properties.
作用机制
The mechanism of action of (1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The pyrazole ring and dioxidothietane moiety may also contribute to the compound’s overall activity by interacting with various biological pathways.
相似化合物的比较
Similar Compounds
(1H-pyrazol-4-yl)boronic acid: Lacks the dioxidothietane moiety, making it less versatile in certain applications.
(1,1-Dioxidothietan-3-yl)methylamine: Contains the dioxidothietane moiety but lacks the boronic acid group, limiting its use in enzyme inhibition.
Uniqueness
(1-((1,1-Dioxidothietan-3-yl)methyl)-1H-pyrazol-4-yl)boronic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in both research and industrial settings.
属性
分子式 |
C7H11BN2O4S |
|---|---|
分子量 |
230.05 g/mol |
IUPAC 名称 |
[1-[(1,1-dioxothietan-3-yl)methyl]pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H11BN2O4S/c11-8(12)7-1-9-10(3-7)2-6-4-15(13,14)5-6/h1,3,6,11-12H,2,4-5H2 |
InChI 键 |
XVLJUBGHGLSUKT-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN(N=C1)CC2CS(=O)(=O)C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















